molecular formula C5H12N2O2 B8755257 Ethyl 2-(1-methylhydrazinyl)acetate CAS No. 65868-09-9

Ethyl 2-(1-methylhydrazinyl)acetate

Cat. No. B8755257
CAS RN: 65868-09-9
M. Wt: 132.16 g/mol
InChI Key: LXBIXKLUXLUDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-methylhydrazinyl)acetate is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(1-methylhydrazinyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-methylhydrazinyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65868-09-9

Product Name

Ethyl 2-(1-methylhydrazinyl)acetate

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

ethyl 2-[amino(methyl)amino]acetate

InChI

InChI=1S/C5H12N2O2/c1-3-9-5(8)4-7(2)6/h3-4,6H2,1-2H3

InChI Key

LXBIXKLUXLUDMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methylhydrazine 7.13 ml (150 mmol) and triethylamine 16.7 ml (120 mmol), ethyl 2-bromoacetate 16.7 g (100 mmol) in dichloromethane 50 ml was added and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with ethyl acetate 300 ml and washed with brine 200 ml. The organic phase was dried over magnesium sulfate and filtered and the mother solution was concentrated in vacuo to obtain the title compound 10.2 g (77%).
Name
methylhydrazine
Quantity
7.13 mL
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

According to the procedure described in the synthesis method of Compound XV-1 with the modification that the reaction was carried out overnight, methylhydrazine 7.13 ml (150 mmol) was reacted with ethyl 2-bromoacetate 16.7 g (100 mmol) to obtain the title compound 10.2 g (77%).
Name
methylhydrazine
Quantity
7.13 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Yield
77%

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